tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate
Description
tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate is a carbamate derivative featuring a morpholine ring substituted with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine. This compound is structurally significant in medicinal chemistry and organic synthesis due to its role as a versatile intermediate. The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses . The morpholine ring contributes to the molecule’s polarity and conformational rigidity, influencing its solubility and interactions in biological systems.
Properties
CAS No. |
1205750-21-5 |
|---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(4)7-12-5-6-15-11/h12H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
QBESRJTVKJHZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a suitable morpholine derivative under controlled conditions . The reaction typically requires the use of a base, such as cesium carbonate, and a catalyst, such as tetrabutylammonium iodide (TBAI), to facilitate the formation of the desired carbamate product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
tert-Butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
tert-Butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate involves its ability to form stable carbamate derivatives with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tert-butyl carbamates with heterocyclic or aromatic substituents. Below is a detailed comparison with analogs, focusing on structural features, synthetic routes, and physicochemical properties.
Table 1: Structural Comparison of tert-butyl Carbamates
Crystallographic and Hydrogen-Bonding Analysis
- tert-butyl N-hydroxycarbamate (analog): Exhibits intermolecular N–H···O and O–H···O hydrogen bonds, with bond lengths of 2.81 Å (N–H···O) and 2.65 Å (O–H···O), forming ribbon-like networks .
- This compound: Expected to show similar hydrogen-bonding patterns, but the methyl group on morpholine may introduce steric effects, altering crystal packing compared to non-methylated analogs .
Key Research Findings
Morpholine vs. Piperidine Analogs : Morpholine-containing carbamates exhibit higher aqueous solubility than piperidine derivatives due to the oxygen atom’s polarity .
Fluorinated Derivatives : Fluorine substitution (e.g., in 2,4-difluorobenzyl analogs) enhances membrane permeability, critical for CNS-targeting drugs .
Hydrogen-Bonding Networks : Compounds with hydroxyl or carbamate groups (e.g., tert-butyl N-hydroxycarbamate) form stable crystalline structures, advantageous for X-ray characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
